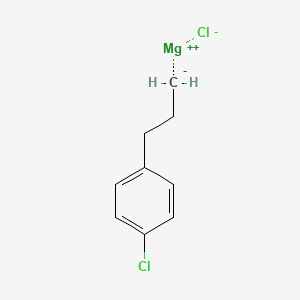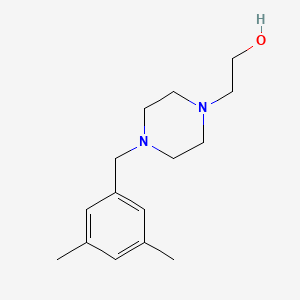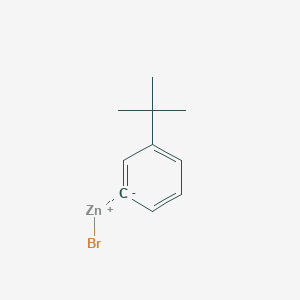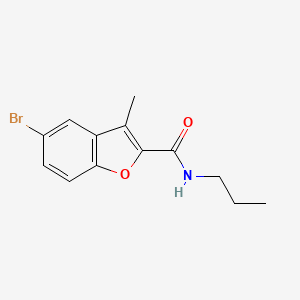
n-((1-Ethylpyrrolidin-2-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-((1-Ethylpyrrolidin-2-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide: is a complex organic compound that features a pyrrolidine ring and a tetrahydropyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-((1-Ethylpyrrolidin-2-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 1-ethylpyrrolidine with a suitable aldehyde to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the pyrrolidine or tetrahydropyridazine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Its structural properties may allow for the design of drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of n-((1-Ethylpyrrolidin-2-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The exact pathways involved can vary and are often the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Amisulpride: A dopamine receptor antagonist used in the treatment of schizophrenia.
Levosulpiride: Another dopamine receptor antagonist with applications in treating gastrointestinal disorders.
Uniqueness: n-((1-Ethylpyrrolidin-2-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is unique due to its specific combination of a pyrrolidine ring and a tetrahydropyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H20N4O2 |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
N-[(1-ethylpyrrolidin-2-yl)methyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C12H20N4O2/c1-2-16-7-3-4-9(16)8-13-12(18)10-5-6-11(17)15-14-10/h9H,2-8H2,1H3,(H,13,18)(H,15,17) |
Clé InChI |
QGJFKGDHPVSHEA-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1CNC(=O)C2=NNC(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


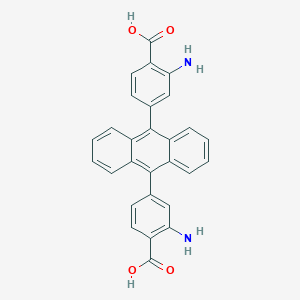


![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B14899445.png)
